5-(Sec-butyl)-2-methoxybenzaldehyde
Overview
Description
5-(Sec-butyl)-2-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a sec-butyl group at the 5-position and a methoxy group at the 2-position, along with an aldehyde group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzaldehyde (veratraldehyde) as the starting material.
Alkylation Reaction: The sec-butyl group is introduced through an alkylation reaction using sec-butyl bromide and a strong base like potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-(sec-butyl)-2-methoxybenzoic acid.
Reduction: 5-(sec-butyl)-2-methoxybenzyl alcohol.
Substitution: 5-(sec-butyl)-2-bromomethoxybenzaldehyde.
Scientific Research Applications
Chemistry: 5-(sec-butyl)-2-methoxybenzaldehyde is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure makes it a valuable building block for complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Research is ongoing to explore its applications in drug discovery and development.
Medicine: The compound's derivatives are being investigated for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug design.
Industry: In the fragrance and flavor industry, this compound is used to create specific scents and flavors. Its versatility and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-(sec-butyl)-2-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Veratraldehyde (2-methoxybenzaldehyde): Similar structure but lacks the sec-butyl group.
Benzaldehyde: Basic structure without substituents.
p-Methoxybenzaldehyde: Methoxy group at the para position instead of the meta position.
Uniqueness: The presence of the sec-butyl group in 5-(sec-butyl)-2-methoxybenzaldehyde provides steric hindrance and influences its reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
5-butan-2-yl-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9(2)10-5-6-12(14-3)11(7-10)8-13/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNRWJJIDVWRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696419 | |
Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145742-40-1 | |
Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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